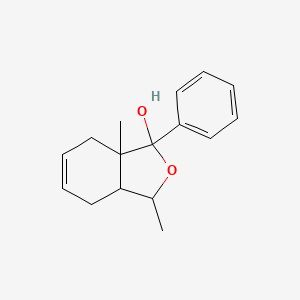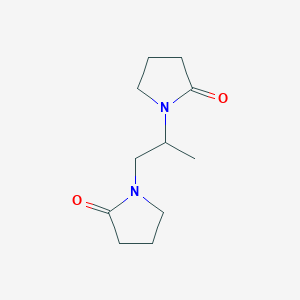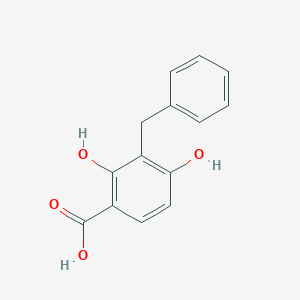
3-Benzyl-2,4-dihydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2,4-dihydroxybenzoic acid: is a phenolic compound belonging to the hydroxybenzoic acid family These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring substituted with hydroxyl and carboxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,4-dihydroxybenzoic acid typically involves the benzylation of 2,4-dihydroxybenzoic acid. One common method is the Kolbe-Schmitt reaction, where resorcinol is carboxylated to form 2,4-dihydroxybenzoic acid, followed by benzylation using benzyl halides under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar benzylation reactions, optimized for yield and purity, using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in 3-Benzyl-2,4-dihydroxybenzoic acid can undergo oxidation to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl-substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-Benzyl-2,4-dihydroxybenzoic acid is used as an intermediate in organic synthesis, particularly in the production of complex aromatic compounds .
Medicine: Research indicates potential antioxidant and anti-inflammatory properties, making it a candidate for drug development .
Industry: It can be used in the synthesis of polymers and resins, contributing to materials science and engineering .
Mecanismo De Acción
The mechanism of action for 3-Benzyl-2,4-dihydroxybenzoic acid involves its interaction with cellular pathways that regulate oxidative stress and inflammation. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, while the benzyl group enhances its lipophilicity, facilitating membrane interactions .
Comparación Con Compuestos Similares
- 2,4-Dihydroxybenzoic acid (β-Resorcylic acid)
- 3,4-Dihydroxybenzoic acid (Protocatechuic acid)
- 2,5-Dihydroxybenzoic acid (Gentisic acid)
- 3,5-Dihydroxybenzoic acid (α-Resorcylic acid)
Uniqueness: 3-Benzyl-2,4-dihydroxybenzoic acid stands out due to the presence of the benzyl group, which imparts unique chemical properties and potential biological activities not observed in its simpler counterparts .
Propiedades
Número CAS |
87941-69-3 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
3-benzyl-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C14H12O4/c15-12-7-6-10(14(17)18)13(16)11(12)8-9-4-2-1-3-5-9/h1-7,15-16H,8H2,(H,17,18) |
Clave InChI |
OEUKLGGHRHDBEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=CC(=C2O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane](/img/structure/B14384865.png)
![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)
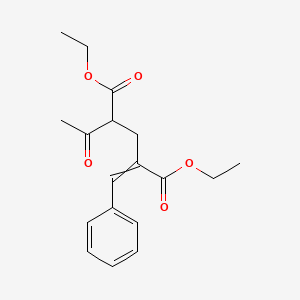
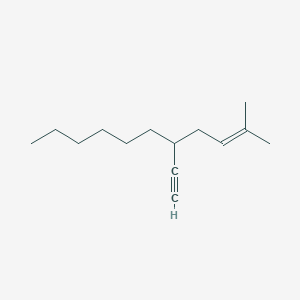
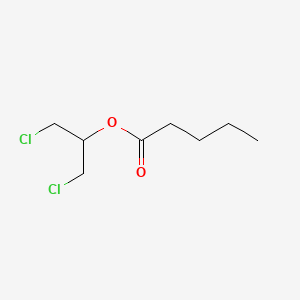
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14384891.png)

![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)


